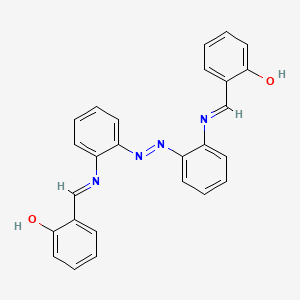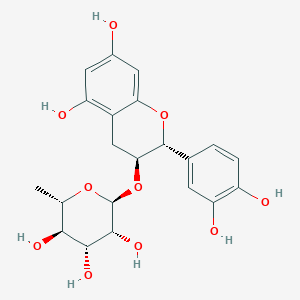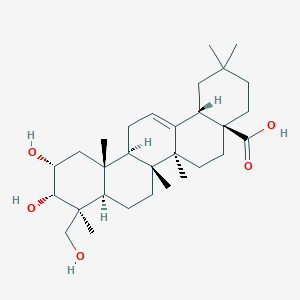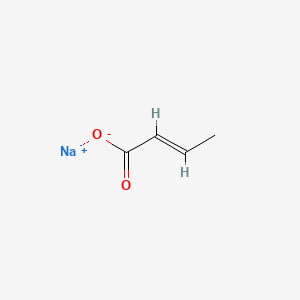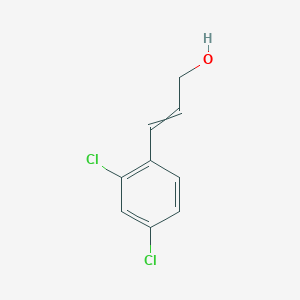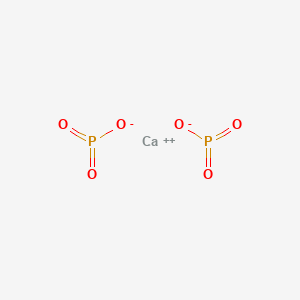
(R)-ethyl 3,4-dihydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-ethyl 3,4-dihydroxybutanoate, also known as (R)-ethyl-3,4-dihydroxybutanoic acid, is a chiral molecule with a wide range of applications in the fields of biochemistry, pharmacology, and medicine. It is a naturally occurring organic compound that is found in many plants, animals, and fungi. It is also known as (R)-3,4-dihydroxybutanoate, (R)-3,4-dihydroxybutanoic acid, or (R)-ethyl-3,4-dihydroxybutanoate. This molecule is a chiral molecule, meaning it has two different forms that are mirror images of each other. The two forms, known as enantiomers, are labeled (R)-ethyl-3,4-dihydroxybutanoate and (S)-ethyl-3,4-dihydroxybutanoate, and they have different properties and effects.
Applications De Recherche Scientifique
(R)-ethyl 3,4-dihydroxybutanoate has been studied extensively in the scientific community, and it has been found to have a variety of applications. It has been used as a chiral building block in the synthesis of complex organic molecules, as a catalyst in asymmetric synthesis, and as a reagent in the synthesis of enantiomerically pure compounds. It has also been studied as a potential therapeutic agent for the treatment of certain diseases, such as diabetes and obesity. In addition, it has been used in the study of enzyme-catalyzed reactions and the metabolism of carbohydrates.
Mécanisme D'action
(R)-ethyl 3,4-dihydroxybutanoate is believed to act as a substrate for certain enzymes, such as enolase and dehydrogenase, which are involved in the metabolism of carbohydrates. The molecule is also believed to act as an inhibitor of certain enzymes, such as glycogen synthase, which is involved in the synthesis of glycogen. In addition, (R)-ethyl 3,4-dihydroxybutanoate is believed to act as an agonist of certain receptors, such as the G protein-coupled receptor GPR119, which is involved in the regulation of glucose homeostasis.
Biochemical and Physiological Effects
(R)-ethyl 3,4-dihydroxybutanoate has been found to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as enolase and dehydrogenase, which are involved in the metabolism of carbohydrates. In addition, it has been found to inhibit the activity of certain enzymes, such as glycogen synthase, which is involved in the synthesis of glycogen. Furthermore, it has been found to act as an agonist of certain receptors, such as the G protein-coupled receptor GPR119, which is involved in the regulation of glucose homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (R)-ethyl 3,4-dihydroxybutanoate in laboratory experiments is that it is a relatively inexpensive and readily available reagent. In addition, it is a chiral molecule, which means it can be used to synthesize enantiomerically pure compounds. However, one of the main limitations of using (R)-ethyl 3,4-dihydroxybutanoate in laboratory experiments is that it can be difficult to obtain a pure form of the molecule.
Orientations Futures
The potential applications of (R)-ethyl 3,4-dihydroxybutanoate are vast and continue to be explored. One potential future direction is to further investigate its use as a therapeutic agent for the treatment of certain diseases, such as diabetes and obesity. In addition, further research could be conducted to explore its use as a reagent in the synthesis of enantiomerically pure compounds. Furthermore, further research could be conducted to explore its potential use as a chiral building block in the synthesis of complex organic molecules. Finally, further research could be conducted to explore its potential use as a catalyst in asymmetric synthesis.
Méthodes De Synthèse
(R)-ethyl 3,4-dihydroxybutanoate can be synthesized from a variety of starting materials, including ethyl acetate, ethyl alcohol, and ethyl bromide. The most common method for synthesizing (R)-ethyl 3,4-dihydroxybutanoate is from ethyl acetate, which is reacted with a strong base such as sodium hydroxide to form the desired product. The reaction is usually carried out in an aqueous solution at a temperature of 80°C. The reaction is usually complete within two hours.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-ethyl 3,4-dihydroxybutanoate involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Ethyl acetoacetate", "Methyl glyoxalate", "Sodium borohydride", "L-(+)-tartaric acid", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with methyl glyoxalate in the presence of sodium borohydride to form (R)-ethyl 3-hydroxybutanoate.", "Step 2: (R)-ethyl 3-hydroxybutanoate is then reacted with L-(+)-tartaric acid in the presence of hydrochloric acid to form (R)-ethyl 3,4-dihydroxybutanoate.", "Step 3: The product is purified by extraction with diethyl ether, followed by washing with sodium hydroxide solution, and finally drying over anhydrous sodium sulfate. The diethyl ether is then evaporated to yield the final product as a white solid." ] } | |
Numéro CAS |
112635-76-4 |
Nom du produit |
(R)-ethyl 3,4-dihydroxybutanoate |
Formule moléculaire |
C6H12O4 |
Poids moléculaire |
148.15708 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



